Bithionol

描述

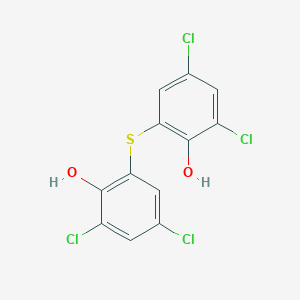

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O2S/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18/h1-4,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIOVJDNOJYLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

[Cl2C6H2(OH)]2S, C12H6Cl4O2S | |

| Record name | 2,2'-THIOBIS(4,6-DICHLOROPHENOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021342 | |

| Record name | Bithionol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2'-thiobis(4,6-dichlorophenol) appears as white or grayish white crystalline powder with a very faint aromatic or phenolic odor. (NTP, 1992), White or grayish-white, crystalline powder; [HSDB] | |

| Record name | 2,2'-THIOBIS(4,6-DICHLOROPHENOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bithionol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1157 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), Sol in dil caustic soln. A 4% sodium hydroxide soln will dissolve 16.2% bithionol. 15.0 g/100 ml acetone; 19.0 g/100 ml polysorbate 80; 72.5 g/100 ml dimethylacetamide; 5.0 g/100 ml lanolin at 42 °C; 4.0 g/100 ml pine oil; 1.0 g/100 ml corn oil; 0.5 g/100 ml propylene glycol; 0.3 g/100 ml 70% ethanol, Freely sol in ether; sol in chloroform and dilute soln of fixed alkali hydroxides, In water, 4 mg/L at 25 °C | |

| Record name | 2,2'-THIOBIS(4,6-DICHLOROPHENOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bithionol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04813 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BITHIONOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.73 (NTP, 1992) - Denser than water; will sink, 1.73 at 25 °C/4 °C | |

| Record name | 2,2'-THIOBIS(4,6-DICHLOROPHENOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BITHIONOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.1e-09 mmHg at 99 °F (NTP, 1992), 1.1X10-9 mm Hg at 37 °C | |

| Record name | 2,2'-THIOBIS(4,6-DICHLOROPHENOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BITHIONOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or grayish-white, crystalline powder | |

CAS No. |

97-18-7 | |

| Record name | 2,2'-THIOBIS(4,6-DICHLOROPHENOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bithionol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bithionol [INN:BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bithionol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04813 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bithionol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bithionol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-thiobis[4,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bithionol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bithionol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BITHIONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMT77LS62O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BITHIONOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

365.9 to 367.7 °F (NTP, 1992), 188 °C | |

| Record name | 2,2'-THIOBIS(4,6-DICHLOROPHENOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bithionol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04813 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BITHIONOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

科学研究应用

Antimicrobial Properties

Bithionol has demonstrated significant antimicrobial activity, particularly against multidrug-resistant Gram-negative bacteria (MDR GNB). Recent studies have shown that this compound can restore the sensitivity of these bacteria to colistin, a last-resort antibiotic. The combination of this compound and colistin not only enhances antibacterial effects but also reduces biofilm formation, which is crucial in treating chronic infections caused by MDR organisms .

Case Study: Synergistic Effects with Colistin

- Objective : To evaluate the synergistic antibacterial activity of this compound when combined with colistin against colistin-resistant Gram-negative bacteria.

- Findings :

- This compound significantly reversed colistin resistance in MDR GNB.

- The combination exhibited enhanced antibacterial effects both in vitro and in vivo.

- Safe at high concentrations, this compound showed potential as a novel therapeutic strategy against antibiotic resistance.

Anti-Cancer Applications

Recent research has highlighted this compound's potential in oncology, particularly its ability to induce apoptosis in cancer cells. Studies indicate that this compound can eliminate acute myeloid leukemia (AML) stem-like cells by suppressing NF-κB signaling and inducing oxidative stress, leading to both apoptosis and ferroptosis .

Case Study: Effect on Acute Myeloid Leukemia

- Objective : To investigate the anti-cancer properties of this compound on AML cells.

- Methodology : Treatment of AML cell lines with varying concentrations of this compound.

- Results :

- Induction of apoptosis and ferroptosis was observed.

- Suppression of NF-κB signaling pathways was confirmed.

Broad-Spectrum Antitoxin Activity

This compound's ability to inhibit host caspases has positioned it as a candidate for broad-spectrum antitoxin therapies. It has been shown to reduce the pathogenicity of various bacterial toxins, including those from anthrax and diphtheria . This mechanism suggests that this compound could be instrumental in developing therapies that target multiple pathogens simultaneously.

Data Table: Inhibition Potency Against Toxins

| Toxin Type | EC50 (μM) | IC50 Caspase-3 (μM) | IC50 Caspase-6 (μM) | IC50 Caspase-7 (μM) |

|---|---|---|---|---|

| Diphtheria Toxin | 10 | 21 | 13 | 11 |

| Cholera Toxin | 10 | 21 | 13 | 11 |

| Anthrax Lethal Toxin | 10 | 21 | 13 | 11 |

Applications in Parasitology

This compound has been used effectively against schistosomiasis, a neglected tropical disease caused by parasitic worms. It serves as an effective treatment option for fascioliasis and schistosomiasis, demonstrating its utility in parasitology .

Clinical Application Example

- Condition Treated : Schistosomiasis

- Efficacy : Approved for use against schistosomiasis with significant clinical outcomes noted in endemic regions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Dichlorophen

Structural Similarity: Dichlorophen shares a diphenylsulfide backbone with bithionol but lacks two chlorine substituents. Functional Comparison:

- Antimicrobial Activity: Dichlorophen exhibits significantly lower inhibition against Bacillus cereus (MIC >16 µM) compared to this compound (MIC = 0.13 µM) .

- Mechanism : Both compounds disrupt microbial membranes, but dichlorophen’s reduced halogenation correlates with diminished potency .

- Applications: Dichlorophen is primarily used as a preservative in cosmetics, whereas this compound’s therapeutic applications are broader .

Hexachlorophene

Structural Similarity: Hexachlorophene (C₁₃H₆Cl₆O₂) is a bisphenol with six chlorine atoms, differing in the central methylene bridge. Functional Comparison:

- Enzyme Inhibition: Both compounds inhibit soluble adenylyl cyclase (sAC), but this compound (IC₅₀ = 0.77 µM) is more potent than hexachlorophene (IC₅₀ = 2.1 µM) .

- Antimicrobial Use: Hexachlorophene is a topical antiseptic, while this compound targets systemic infections (e.g., Mycobacterium abscessus) .

- Safety: Hexachlorophene is neurotoxic at high doses, whereas this compound’s primary risk is photosensitivity .

Table 1: Structural Analogues of this compound

| Compound | Structure | MIC (µM) | Key Mechanism | Primary Use |

|---|---|---|---|---|

| This compound | Diphenylsulfide | 0.13–2.5 | Membrane disruption, sAC inhibition | Antiparasitic, antimicrobial |

| Dichlorophen | Diphenylsulfide | >16 | Membrane disruption | Cosmetic preservative |

| Hexachlorophene | Bisphenol | N/A | sAC inhibition | Topical antiseptic |

Comparison with Functionally Similar Compounds

Praziquantel

Functional Similarity: Both are anthelmintics, but praziquantel targets schistosomes, while this compound is effective against Paragonimus spp. . Efficacy:

Chloroxylenol (Dettol Component)

Functional Similarity: Both are phenolic antiseptics. Applications:

- Chloroxylenol is safer for topical use, while this compound’s systemic efficacy against multidrug-resistant bacteria (e.g., MRSA) is unique .

- This compound’s antibiofilm activity (90% eradication at 16 µg/mL) surpasses chloroxylenol’s surface-level disinfection .

Thymol (Chemosensitizer)

Table 2: Functional Analogues of this compound

| Compound | Class | MIC (µM) | Key Advantage | Limitation |

|---|---|---|---|---|

| This compound | Halogenated phenol | 0.13–2.5 | Broad-spectrum, biofilm eradication | Photosensitivity |

| Praziquantel | Pyrazinoisoquinoline | 1–10 | Safe for schistosomiasis | No biofilm activity |

| Chloroxylenol | Phenolic antiseptic | N/A | Topical safety | Limited systemic use |

| Thymol | Monoterpene phenol | N/A | Enhances this compound’s efficacy | Requires combination |

Mechanistic Insights and Research Findings

Ion Channel Modulation

Enzyme Inhibition

- sAC Inhibition: this compound binds allosterically to bicarbonate sites, inducing conformational changes that disrupt cAMP production, a mechanism shared with hexachlorophene but with higher potency .

- Dehydrogenase Inhibition: this compound inhibits Cryptococcus neoformans malate dehydrogenase (Mdh3) via hydrogen bonding (binding energy = -8.2 kcal/mol), outperforming its inhibition of glutamate dehydrogenase (Gdh1) .

Antimicrobial Potency

- Against M. abscessus, this compound’s MIC (0.625–2.5 µM) is superior to eltrombopag (1.25–10 µM) and fusidic acid (2.5–20 µM) .

- Bactericidal activity (MBC/MIC ratio ≤4) confirms its superiority over bacteriostatic alternatives like clarithromycin .

准备方法

Sulfur Dichloride–Aluminum Chloride Method in Carbon Disulfide or Tetrachloromethane

The predominant synthesis route involves the reaction of 2,4-dichlorophenol with sulfur dichloride (SCl₂) in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. The solvent system typically employs carbon disulfide (CS₂) or tetrachloromethane (CCl₄), both of which stabilize reactive intermediates and facilitate mixing.

Procedure

-

Reagent Preparation : 2,4-Dichlorophenol is dissolved in carbon disulfide or tetrachloromethane under inert atmospheric conditions to prevent oxidation.

-

Catalyst Addition : Aluminum chloride is introduced to the solution, enhancing the electrophilicity of sulfur dichloride.

-

Reaction Initiation : Sulfur dichloride is added dropwise at controlled temperatures (typically 0–25°C) to minimize side reactions.

-

Stirring and Completion : The mixture is stirred for 12–24 hours, enabling the formation of the sulfur bridge between two phenolic units.

-

Workup : The product is precipitated by neutralizing the reaction mixture with aqueous sodium bicarbonate, followed by filtration and recrystallization from ethanol or glacial acetic acid.

Key Considerations

-

Solvent Choice : Carbon disulfide offers superior solubility for aromatic intermediates but poses flammability risks. Tetrachloromethane, while less hazardous, requires careful handling due to environmental toxicity.

-

Catalyst Role : Aluminum chloride coordinates with sulfur dichloride, polarizing the S–Cl bond and promoting electrophilic attack on the phenolic ring.

Sulfur Chloride–Aluminum Chloride Method in Carbon Tetrachloride

An alternative method substitutes sulfur dichloride with sulfur chloride (S₂Cl₂) in carbon tetrachloride. This approach modifies the stoichiometry and reaction dynamics, potentially improving yield and purity.

Procedure

-

Solvent Mixing : 2,4-Dichlorophenol is dissolved in carbon tetrachloride, forming a homogenous solution.

-

Catalyst Introduction : Aluminum chloride is added to activate the sulfur chloride.

-

Reaction Progression : Sulfur chloride is introduced gradually, with exothermic conditions managed through cooling.

-

Quenching and Isolation : The reaction is quenched with dilute hydrochloric acid, and the crude product is purified via solvent extraction or column chromatography.

Advantages

-

Higher Reactivity : Sulfur chloride’s disulfide structure may enhance electrophilic substitution efficiency.

-

Simplified Workup : Carbon tetrachloride’s non-polar nature simplifies phase separation during extraction.

Reaction Mechanisms and Catalytic Pathways

The synthesis of this compound proceeds through a Friedel-Crafts-type electrophilic aromatic substitution mechanism. Aluminum chloride activates sulfur dichloride or sulfur chloride, generating a thiophilic electrophile (S⁺) that attacks the para position of 2,4-dichlorophenol. Subsequent deprotonation restores aromaticity, forming the sulfur-bridged dimer.

Critical Steps

-

Electrophile Generation :

-

Aromatic Substitution :

Physicochemical Characterization of this compound

Post-synthesis analysis confirms this compound’s identity and purity through the following properties:

| Property | Value |

|---|---|

| Melting Point | 188°C |

| Boiling Point | 444.7±45.0 °C (Predicted) |

| Density | 1.61 g/cm³ |

| Solubility in Water | <0.1 g/100 mL at 23°C |

| Solubility in DMSO | 20 mg/mL |

| pKa Values | 4.82, 10.50 (at 25°C) |

| Crystal Structure | Monoclinic, P2₁/c space group |

Spectroscopic Data

-

IR (KBr) : O–H stretch (3200 cm⁻¹), C–Cl stretch (750 cm⁻¹), S–S stretch (500 cm⁻¹).

-

¹H NMR (DMSO-d₆) : δ 7.35 (s, 2H, aromatic), δ 5.20 (s, 2H, OH).

Industrial Production and Scalability

This compound’s industrial synthesis prioritizes cost-effectiveness and safety. Large-scale reactors utilize glass-lined or stainless-steel vessels to withstand corrosive intermediates. Post-synthesis, the product is micronized for use in topical formulations or stabilized in non-aqueous carriers for veterinary injections.

Applications

常见问题

Basic: What standardized in vitro models are used to assess Bithionol's efficacy against protozoan pathogens?

Answer:

The trypan blue exclusion assay in seawater environments is a primary method for evaluating this compound's antiparasitic activity against Neoparamoeba spp., the causative agent of amoebic gill disease. Researchers prepare this compound suspensions using a mortar and pestle due to its water insolubility, followed by dilution to nominal concentrations (0.5–10 mg/L). Survival rates are quantified at 24, 48, and 72 hours, with seawater (negative control) and freshwater (positive control) used to validate assay conditions. At 10 mg/L, this compound achieves 100% amoebae reduction after 72 hours . For cell-based toxin models, RAW264.7 and C32 cells are pre-treated with this compound (1–33 µM) before toxin exposure, with viability assessed via MTT assays or flow cytometry .

Basic: What are the primary mechanisms through which this compound exerts its antiparasitic and antitoxin effects?

Answer:

this compound disrupts pathogen viability through two distinct pathways:

- Direct toxicity : In aquatic protozoa, it induces membrane lysis, with 92–100% reduction in Neoparamoeba spp. at >1 mg/L over 72 hours, likely via interference with microbial lipid membranes .

- Host-targeted inhibition : Against bacterial toxins (e.g., anthrax, diphtheria), this compound inhibits host caspases-3/6/7 (IC₅₀: 11–21 µM) and reduces caspase-1 activation by 40–60% in FRET-based assays, preventing apoptosis without directly inhibiting toxin proteases .

Advanced: How can researchers address solubility challenges when administering this compound in aquatic toxicity studies?

Answer:

this compound's low aqueous solubility requires suspension preparation via mechanical grinding (mortar/pestle) followed by serial dilution in seawater. Researchers must report nominal concentrations and include alumina (10 mg/L) as a precipitate control to distinguish chemical toxicity from physical surface effects. For in vivo applications, computational simulations suggest this compound selectively penetrates bacterial membranes (lacking cholesterol) over mammalian cells, enabling targeted dosing strategies .

Advanced: What methodological approaches resolve contradictory findings in this compound's caspase inhibition efficacy across cell lines?

Answer:

Discrepancies in caspase inhibition (e.g., IC₅₀ variations between RAW264.7 vs. HapMap cells) require:

- Dose-response standardization : Titration curves across 0.1–100 µM ranges to establish cell-specific EC₅₀ values .

- Multi-assay validation : Combine FRET-based caspase activity assays (e.g., FITC-DABCYL substrates) with flow cytometric apoptosis markers (Annexin V/PI) to confirm on-target effects .

- Host factor profiling : Screen for endogenous caspase isoforms (e.g., caspase-3 vs. -7 dominance) and co-administer caspase-specific inhibitors (e.g., Z-VAD-FMK) as comparators .

Advanced: How should researchers optimize this compound's therapeutic window in anticancer studies?

Answer:

To balance efficacy and cytotoxicity:

- Dose optimization : In glioma U251 cells, 72-hour exposure to 0.1–10 mg/mL this compound reduces viability via apoptosis induction, requiring time-course assays to identify subtoxic thresholds .

- Combinatorial screens : Pair this compound with chemotherapeutics (e.g., temozolomide) in 3D tumor spheroids to assess synergy using Chou-Talalay analysis .

- Toxicity mitigation : Monitor liver enzymes (ALT/AST) in murine models, as this compound exhibits hepatotoxic potential at >100 mg/kg doses .

Advanced: What experimental strategies validate this compound's dual role in pathogen inhibition and host immunomodulation?

Answer:

- Transcriptomic profiling : RNA-seq of this compound-treated host cells (e.g., RAW264.7) infected with Salmonella or Zika virus (ZIKV) to identify differentially expressed immune pathways (e.g., IFN-γ, TNF-α) .

- MicroRNA analysis : qPCR arrays for inflammation-linked miRNAs (e.g., miR-202, -342-5p) in PTX-exposed murine models to assess AhR-mediated anti-inflammatory effects .

- In vivo validation : Use Hymenolepis nana-infected mice to correlate this compound's anthelmintic efficacy (32% worm reduction at 100 mg/kg) with cytokine modulation (IL-4, IL-13) .

Advanced: How to design multi-omics studies for this compound's pleiotropic effects?

Answer:

Integrate:

- Metabolomics : LC-MS/MS to track this compound-induced changes in host sAC/cAMP pathways and microbial lipidomes .

- Proteomics : SILAC labeling in toxin-treated cells to quantify caspase cleavage and mitochondrial apoptosis proteins (e.g., BAX, cytochrome c) .

- Structural modeling : Molecular docking (AutoDock Vina) of this compound with caspase-3 (PDB: 1CP3) or sAC (PDB: 4CLB) to predict binding affinities .

Advanced: What statistical frameworks are critical for analyzing this compound's dose-dependent effects?

Answer:

- ANOVA with post hoc tests : For multi-concentration/time-point datasets (e.g., amoebae survival assays), apply Tukey’s HSD to compare treatment groups .

- Non-linear regression : Fit dose-response curves (GraphPad Prism) to calculate EC₅₀/IC₅₀ values, ensuring R² >0.95 for robustness .

- Machine learning : Random Forest models to predict this compound's cytotoxicity thresholds across cell lines using features like LogP (5.9) and TPSA (65.8 Ų) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。